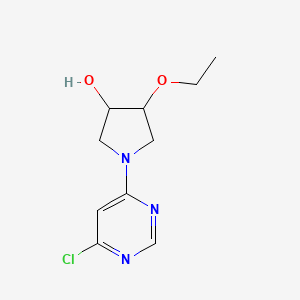
1-(6-Chloropyrimidin-4-yl)-4-ethoxypyrrolidin-3-ol
Descripción general
Descripción
1-(6-Chloropyrimidin-4-yl)-4-ethoxypyrrolidin-3-ol is a useful research compound. Its molecular formula is C10H14ClN3O2 and its molecular weight is 243.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(6-Chloropyrimidin-4-yl)-4-ethoxypyrrolidin-3-ol, identified by its CAS number 2098001-46-6, is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological activity, and relevant research findings.
Basic Information
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 2098001-46-6 |
| Molecular Formula | C10H14ClN3O2 |
| Molecular Weight | 243.69 g/mol |
Structure
The structure of the compound features a pyrimidine ring substituted with a chlorine atom and an ethoxy group attached to a pyrrolidine derivative. This unique structure is hypothesized to contribute to its biological activity.
Research indicates that compounds similar to this compound may exhibit activity against various biological targets, including kinases and enzymes involved in cellular signaling pathways. The presence of the chloropyrimidine moiety is often linked with enhanced interaction with these targets, potentially leading to inhibitory effects on cancer cell proliferation.
Case Studies and Research Findings
- Anticancer Activity : A study published in Journal of Medicinal Chemistry highlighted that derivatives of chloropyrimidine exhibit significant anticancer properties by inhibiting specific kinases involved in tumor growth. The study suggests that this compound may share similar mechanisms due to its structural analogies with known inhibitors .
- Neuroprotective Effects : Another investigation explored the neuroprotective potential of pyrrolidine derivatives. The results indicated that compounds with similar structures could mitigate neurodegeneration in models of Alzheimer's disease by reducing oxidative stress and inflammation .
- Antimicrobial Properties : Research has also indicated that pyrimidine derivatives possess antimicrobial properties. A study found that certain derivatives inhibited bacterial growth, suggesting that this compound could be evaluated for its potential as an antimicrobial agent .
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxicity and efficacy of this compound against various cell lines. Preliminary results indicate a dose-dependent response in inhibiting cell viability, particularly in cancer cell lines, which supports further investigation into its therapeutic potential.
Propiedades
IUPAC Name |
1-(6-chloropyrimidin-4-yl)-4-ethoxypyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O2/c1-2-16-8-5-14(4-7(8)15)10-3-9(11)12-6-13-10/h3,6-8,15H,2,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBUAFLYMPJWXMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CN(CC1O)C2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















